

Loureirin C: A Comprehensive Technical Review for Drug Development

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Compound of Interest

Compound Name: Loureirin C

Cat. No.: B1631868

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin C, a dihydrochalcone derived from the red resin of *Dracaena cochinchinensis*, commonly known as "Dragon's Blood," has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on **Loureirin C**, focusing on its chemical properties, biological effects, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and elucidation of key signaling pathways.

Chemical Properties

Loureirin C is a phenolic compound with the chemical formula $C_{16}H_{16}O_4$ and a molecular weight of 272.30 g/mol. It is characterized as a white powder, soluble in organic solvents such as methanol, ethanol, and DMSO.

| Property | Value | Reference |
|-------------------|------------------------------------------------|-----------|
| Molecular Formula | C ₁₆ H ₁₆ O ₄ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| Appearance | White powder | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO | [2] |
| CAS Number | 116384-24-8 | [1] |

Biological Activities and Mechanisms of Action

Loureirin C exhibits a diverse range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and potential anti-cancer effects. These activities are mediated through its interaction with various cellular signaling pathways.

Neuroprotective Effects

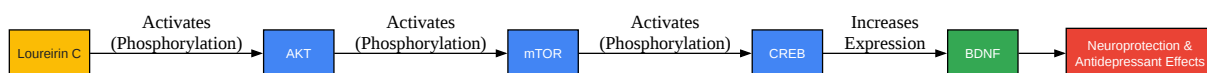
Loureirin C has demonstrated significant neuroprotective properties in various in vitro and in vivo models.

Quantitative Data: Neuroprotective Effects

| Assay/Model | Cell Line/Animal | Treatment/Dosage | Result | Reference |
|-------------------------------------------------------|---------------------|------------------------------------|--------------------------------------------------------------------------------------|-----------|
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | 1-10 μ M | IC ₅₀ = 4.942 μ M for cell viability | [3][4] |
| Chronic Corticosterone Exposure | Mice | 0.32 mg/kg/day (oral) | Prevented abnormal behaviors and downregulation of BDNF | |
| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Sprague-Dawley Rats | 7, 14, and 28 mg/kg (intragastric) | Alleviated brain impairment, reduced brain water content and cerebral infarct volume | [5][6] |

Signaling Pathways in Neuroprotection

- **AKT/mTOR/CREB Signaling Pathway:** In a model of chronic corticosterone-induced depression, **Loureirin C** was shown to prevent the downregulation of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of AKT, mTOR, and CREB in the prefrontal cortex. This suggests that **Loureirin C**'s antidepressant-like effects are mediated through the activation of this pro-survival signaling cascade.



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Diagram 1: **Loureirin C** activates the AKT/mTOR/CREB signaling pathway.

- **Estrogen Receptor α (ER α) Modulation:** **Loureirin C** has been identified as a novel selective estrogen receptor α (ER α) modulator. It exhibits partial agonistic activity towards ER α , and

its neuroprotective effects in Alzheimer's disease models are mediated through this receptor. This suggests its potential as a phytoestrogen for hormone-related neurological conditions. [7]

Anti-inflammatory and Antioxidant Effects

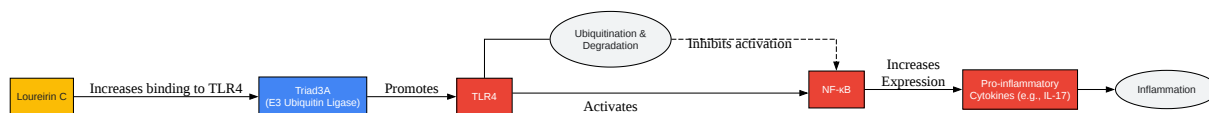
Loureirin C demonstrates potent anti-inflammatory and antioxidant activities by modulating key inflammatory and oxidative stress pathways.

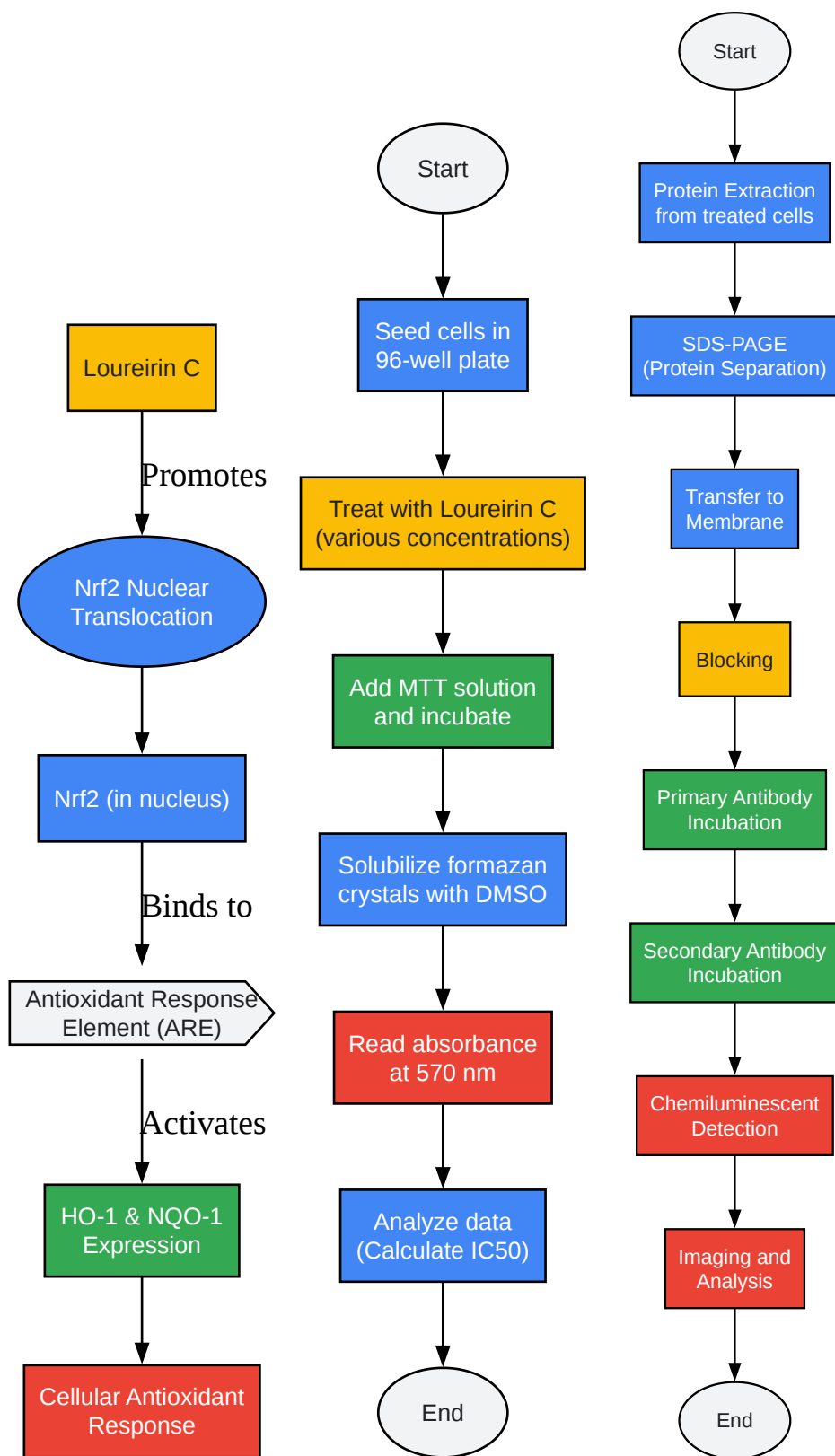
Quantitative Data: Anti-inflammatory and Antioxidant Effects

| Assay/Model | Cell Line/Animal | Treatment/Dosage | Result | Reference |
|------------------------------------------------|---------------------|------------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Chronic Unpredictable Mild Stress (CUMS) | Mice | 0.64 mg/kg/day (oral) | Prevented the CUMS-induced increase in IL-17 expression in the prefrontal cortex. | [8] |
| Ischemia/Reperfusion Injury | Sprague-Dawley Rats | 7, 14, and 28 mg/kg (intragastric) | Inhibited microglial activation and production of inflammatory cytokines. | [5][6] |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | 5 and 10 μ M | Efficiently inhibited the generation of intracellular and mitochondrial reactive oxygen species (ROS). | [3][4] |

Signaling Pathways in Anti-inflammation and Antioxidation

- TLR4/NF- κ B Signaling Pathway: **Loureirin C** ameliorates ischemia and reperfusion injury by inhibiting the activation of the Toll-like receptor 4 (TLR4)/NF- κ B pathway. It promotes the ubiquitination and degradation of TLR4 by increasing its binding to the E3 ubiquitin ligase Triad3A. This leads to a reduction in the production of pro-inflammatory cytokines.[5][6]





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